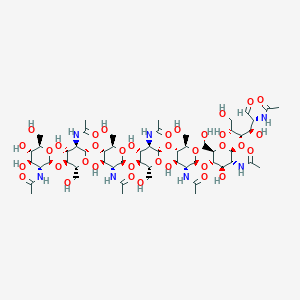
Hepta-N-acetylchitoheptaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepta-N-acetylchitoheptaose is a heptamer of N-acetylglucosamine, a derivative of chitin This compound is composed of seven N-acetylglucosamine units linked by β-1,4-glycosidic bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hepta-N-acetylchitoheptaose can be synthesized through the partial hydrolysis of chitin or chitosan. The hydrolysis can be achieved using chemical methods such as acid hydrolysis or enzymatic methods using chitinase enzymes. The reaction conditions typically involve controlled temperature and pH to ensure selective cleavage of the glycosidic bonds.
Industrial Production Methods: Industrial production of this compound often involves the use of chitinase enzymes to hydrolyze chitin or chitosan. The process includes:
Substrate Preparation: Chitin or chitosan is prepared from crustacean shells.
Enzymatic Hydrolysis: Chitinase enzymes are used to hydrolyze the chitin or chitosan into chitooligosaccharides, including this compound.
Purification: The resulting mixture is purified using techniques such as chromatography to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hepta-N-acetylchitoheptaose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce chitooligosaccharide derivatives with different functional groups.
Reduction: Reduction reactions can modify the acetyl groups or the glycosidic bonds.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or periodate are commonly used under controlled pH and temperature conditions.
Reduction: Reducing agents like sodium borohydride are used under mild conditions to avoid degradation of the oligosaccharide.
Substitution: Various reagents, including acylating agents or alkylating agents, are used under specific conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include oxidized chitooligosaccharides, reduced chitooligosaccharides, and substituted derivatives with enhanced biological activities.
Applications De Recherche Scientifique
Hepta-N-acetylchitoheptaose has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties and reactions of chitooligosaccharides.
Biology: It plays a role in plant-microbe interactions, acting as an elicitor of plant defense responses.
Industry: It is used in the production of biodegradable materials and as a component in cosmetic formulations.
Mécanisme D'action
Hepta-N-acetylchitoheptaose exerts its effects through interactions with specific receptors and enzymes. In plants, it binds to lysin motif receptor proteins, triggering a signaling cascade that activates plant defense mechanisms. In mammals, it can modulate immune responses by interacting with pattern recognition receptors on immune cells.
Comparaison Avec Des Composés Similaires
Chitohexaose: A hexamer of N-acetylglucosamine with similar biological activities.
Chitopentaose: A pentamer of N-acetylglucosamine with slightly different properties.
Chitotetraose: A tetramer of N-acetylglucosamine with distinct biological effects.
Uniqueness: Hepta-N-acetylchitoheptaose is unique due to its specific length and structure, which confer distinct biological activities and interactions compared to shorter or longer chitooligosaccharides
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H93N7O36/c1-16(72)57-23(8-64)37(80)45(24(79)9-65)94-52-32(59-18(3)74)40(83)47(26(11-67)89-52)96-54-34(61-20(5)76)42(85)49(28(13-69)91-54)98-56-36(63-22(7)78)44(87)50(30(15-71)93-56)99-55-35(62-21(6)77)43(86)48(29(14-70)92-55)97-53-33(60-19(4)75)41(84)46(27(12-68)90-53)95-51-31(58-17(2)73)39(82)38(81)25(10-66)88-51/h8,23-56,65-71,79-87H,9-15H2,1-7H3,(H,57,72)(H,58,73)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,78)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZKHAFAYSQVFL-MBGZTGDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H93N7O36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1440.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79127-58-5 |
Source


|
| Record name | Hepta-N-acetylchitoheptaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














